molecular formula C4H8O2 B3057049 Oxiraneethanol, (2R)- CAS No. 76282-48-9

Oxiraneethanol, (2R)-

Cat. No. B3057049
CAS RN: 76282-48-9
M. Wt: 88.11 g/mol
InChI Key: AVSUMWIDHQEMPD-SCSAIBSYSA-N
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Description

Oxiraneethanol, (2R)-, is a monohydric alcohol that is commonly used in the synthesis of various compounds . It is a colorless liquid with a molecular weight of 88.14 g/mol. It is a chiral molecule and has two distinct enantiomers, (2R)- and (2S)-.


Synthesis Analysis

Oxiraneethanol, (2R)-, is a versatile and useful intermediate in organic synthesis and is used in various applications, such as the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It has been involved in the synthesis of chiral molecules. For instance, research has been conducted on the stereodivergent opening of trans-1,2-diphenyloxirane, leading to the formation of chiral syn- and anti-2-amino-1,2-diphenylethanols.


Molecular Structure Analysis

The molecular formula of Oxiraneethanol, (2R)-, is C4H8O2 . The IUPAC name is 2-[(2R)-oxiran-2-yl]ethanol . The InChI is InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m1/s1 .


Chemical Reactions Analysis

Oxiraneethanol, (2R)-, has been used as a catalyst in the ring-opening of 1,2-epoxyethanes to produce 2-hydroxyethyl thiocyanates. This process is critical in the synthesis of intermediates for biologically active molecules, showcasing its importance in organic synthesis and catalysis.


Physical And Chemical Properties Analysis

Oxiraneethanol, (2R)-, has a molecular weight of 88.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 88.052429494 g/mol . The topological polar surface area is 32.8 Ų . It is a colorless liquid with a boiling point of 92-93 °C.

Scientific Research Applications

Conformational Studies and Vibrational Spectra

Oxiraneethanol has been studied for its complex internal rotations and conformational equilibria. Detailed research using the DFT-B3LYP/6-311G** level of theory has identified four energy minima within the CCOH potential energy scans of the molecule. These findings are critical for understanding the molecule's stable forms and its vibrational spectra, which have implications in material science and molecular chemistry (Badawi & Ali, 2009).

Degradation of Polyesterurethane

Studies have explored the oxidative degradation behaviors of polyesterurethane networks, potentially involving Oxiraneethanol. The use of an H2O2/CoCl2 system has demonstrated effective acceleration of the degradation of polyurethanes, which is important in the fields of material science and environmental studies (Feng & Li, 2006).

Synthesis of Chiral Molecules

Oxiraneethanol has been involved in the synthesis of chiral molecules. For instance, research has been conducted on the stereodivergent opening of trans-1,2-diphenyloxirane, leading to the formation of chiral syn- and anti-2-amino-1,2-diphenylethanols. This process is significant for the development of enantiomerically pure compounds in pharmaceuticals and synthetic chemistry (Lupattelli et al., 2003).

Catalyst in Chemical Reactions

Oxiraneethanol, as part of certain metal(II) complexes, has been used as a catalyst in the ring-opening of 1,2-epoxyethanes to produce 2-hydroxyethyl thiocyanates. This process is critical in the synthesis of intermediates for biologically active molecules, showcasing its importance in organic synthesis and catalysis (Sharghi & Nasseri, 2003).

Polymer Synthesis

Research has been conducted on the synthesis of novel palm oil-based polyols with amide functionality through the ring-opening reaction (ROR) of epoxidized palm oil using Oxiraneethanol. This research contributes to the field of polymer chemistry, offering sustainable alternatives for polyurethane production (Soloi et al., 2018).

Photostability in Photosensitizers

Oxiraneethanol has been explored in the context of developing highly efficient and photostable photosensitizers. Such photosensitizers are crucial in studying oxidative stress and photodynamic therapy, demonstrating the molecule's potential application in biochemistry and medical research (Yogo et al., 2005).

Safety and Hazards

The safety data sheet for Oxiraneethanol, (2R)-, indicates that it is harmful by ingestion, inhalation, or by skin absorption . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

properties

IUPAC Name

2-[(2R)-oxiran-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUMWIDHQEMPD-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473944
Record name Oxiraneethanol, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiraneethanol, (2R)-

CAS RN

76282-48-9
Record name Oxiraneethanol, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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